molecular formula C10H10BrNO2 B8344715 3-Bromo-4-(3-hydroxypropoxy)benzonitrile CAS No. 1350358-33-6

3-Bromo-4-(3-hydroxypropoxy)benzonitrile

Cat. No.: B8344715
CAS No.: 1350358-33-6
M. Wt: 256.10 g/mol
InChI Key: QSTLXBVTHPMGSV-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-hydroxypropoxy)benzonitrile is a versatile chemical building block of high interest in advanced organic synthesis and pharmaceutical research. This compound features a benzonitrile core functionalized with both a bromo substituent and a 3-hydroxypropoxy chain, making it a valuable scaffold for constructing more complex molecules through various coupling reactions . Its primary research value lies in its application as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs) . The reactive bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, while the hydroxypropoxy side chain can contribute to the solubility and pharmacological properties of target molecules. The nitrile group offers an additional handle for chemical transformation into other functional groups like amides or carboxylic acids. Researchers utilize this compound in the exploration of new therapeutic agents, particularly in areas where fine-tuning of molecular properties is crucial . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1350358-33-6

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-4-(3-hydroxypropoxy)benzonitrile

InChI

InChI=1S/C10H10BrNO2/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13/h2-3,6,13H,1,4-5H2

InChI Key

QSTLXBVTHPMGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyalkoxy-Substituted Benzonitriles

Compound Name Molecular Formula MW (g/mol) Substituents Yield Physical State Key Applications/Notes
3-Bromo-4-(3-hydroxypropoxy)benzonitrile C₁₀H₁₀BrNO₂ 256.10 -Br, -O-(CH₂)₃-OH 81% Opaque oil Intermediate in kinase inhibitors
3-Bromo-4-(3-hydroxy-2,2-dimethylpropoxy)benzonitrile C₁₂H₁₄BrNO₂ 284.15 -Br, -O-CH₂-C(CH₃)₂-OH 94% Opaque oil Enhanced steric hindrance improves selectivity in catalytic systems
4-{[4-Bromo-3-(hydroxymethyl)phenoxy]methyl}-3-fluorobenzonitrile C₁₅H₁₁BrFNO₂ 336.16 -Br, -O-CH₂-C₆H₄-F, -CH₂OH N/A Solid Fluorine enhances metabolic stability

Key Insights :

  • The hydroxypropoxy group in this compound offers flexibility, while bulkier substituents (e.g., 2,2-dimethylpropoxy in the second compound) increase steric hindrance, affecting reaction yields and selectivity .
  • Fluorinated analogs (e.g., 3-fluorobenzonitrile in ) exhibit improved pharmacokinetic properties due to fluorine’s electronegativity and metabolic resistance .

Trifluoromethyl-Substituted Benzonitriles

Compound Name Molecular Formula MW (g/mol) Substituents Yield Physical State Notes
3-Bromo-4-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 250.01 -Br, -CF₃ >97% Solid High electrophilicity for cross-coupling reactions
3-Bromo-4-(difluoromethyl)benzonitrile C₈H₄BrF₂N 232.00 -Br, -CHF₂ N/A Discontinued Used in agrochemical intermediates

Key Insights :

  • Trifluoromethyl groups (-CF₃) enhance electrophilicity, making these compounds valuable in Suzuki-Miyaura couplings .
  • Difluoromethyl analogs are less stable and often discontinued due to synthetic challenges .

Amino- and Hydroxymethyl-Substituted Benzonitriles

Compound Name Molecular Formula MW (g/mol) Substituents Yield Notes
3-Bromo-4-(cyclopropylamino)benzonitrile C₁₀H₉BrN₂ 237.10 -Br, -NH-C₃H₅ 89% Used in palladium-catalyzed C-H functionalization
3-Bromo-4-(hydroxymethyl)benzonitrile C₈H₆BrNO 204.04 -Br, -CH₂OH 80% Precursor for boronate-based materials

Key Insights :

  • Cyclopropylamino groups enable intramolecular C-H bond activation in transition metal catalysis .
  • Hydroxymethyl derivatives are versatile intermediates for functionalization (e.g., esterification, oxidation) .

Halogenated and Methoxy-Substituted Benzonitriles

Compound Name Molecular Formula MW (g/mol) Substituents Notes
3-Bromo-4-hydroxy-5-iodobenzonitrile C₇H₃BrINO 327.92 -Br, -OH, -I Used in spectroscopic studies
3-Bromo-4-hydroxy-5-methoxybenzonitrile C₈H₆BrNO₂ 228.04 -Br, -OH, -OCH₃ Regulated under GHS guidelines

Key Insights :

  • Polyhalogenated derivatives (e.g., bromo-iodo compounds) are studied for their unique electronic properties in UV-Vis and IR spectroscopy .
  • Methoxy groups improve solubility in polar solvents but may reduce reactivity in electrophilic substitutions .

Preparation Methods

Reaction Overview

The most direct route involves alkylation of 3-bromo-4-hydroxybenzonitrile (CAS 2315-86-8) with 3-chloropropanol under basic conditions. This method exploits the nucleophilicity of the phenolic oxygen to form the ether linkage.

Procedure :

  • Reactants :

    • 3-Bromo-4-hydroxybenzonitrile (1.0 eq)

    • 3-Chloropropanol (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Potassium iodide (KI, catalytic)

    • Solvent: Anhydrous dimethylformamide (DMF) or acetone

  • Conditions :

    • Temperature: 60–80°C

    • Duration: 12–24 hours under nitrogen

  • Workup :

    • Quench with dilute HCl, extract with ethyl acetate, wash with brine, dry (MgSO₄), and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

ParameterValue
Yield65–78%
Purity (HPLC)>95%
Reaction Scale1 mmol–100 g

Mechanistic Insight :
The base deprotonates the phenolic –OH, generating a phenoxide ion that attacks the electrophilic carbon of 3-chloropropanol. KI enhances reactivity via halide exchange (Finkelstein reaction).

Alternative Route: Mitsunobu Reaction for Ether Formation

Methodology

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure :

  • Reactants :

    • 3-Bromo-4-hydroxybenzonitrile (1.0 eq)

    • 1,3-Propanediol (1.5 eq)

    • DEAD (1.5 eq), PPh₃ (1.5 eq)

    • Solvent: Tetrahydrofuran (THF)

  • Conditions :

    • Temperature: 0°C → room temperature

    • Duration: 6–12 hours

  • Workup :

    • Filter, concentrate, and purify via flash chromatography.

Key Data :

ParameterValue
Yield55–62%
DiastereoselectivityNot applicable (no stereocenter)

Limitations : Higher cost of reagents and lower scalability compared to Williamson synthesis.

Protection-Deprotection Strategy for Hydroxyl Group

Stepwise Synthesis

To prevent side reactions, the 3-hydroxypropoxy chain can be introduced via a protected intermediate:

  • Protection :

    • React 3-chloropropanol with tert-butyldimethylsilyl chloride (TBDMSCl) to form 3-(tert-butyldimethylsilyloxy)propyl chloride .

  • Etherification :

    • Alkylate 3-bromo-4-hydroxybenzonitrile with the silyl-protected reagent under Williamson conditions.

  • Deprotection :

    • Treat with tetra-n-butylammonium fluoride (TBAF) in THF to remove the silyl group.

Yield Optimization :

StepYield
Protection85–90%
Etherification70–75%
Deprotection95–98%

Advantage : Minimizes hydroxyl group interference during alkylation.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Approach

For industrial production, continuous flow systems enhance efficiency:

  • Reactants :

    • 3-Bromo-4-hydroxybenzonitrile and 3-chloropropanol (1:1.1 molar ratio)

  • Conditions :

    • Reactor: Packed-bed with immobilized K₂CO₃

    • Solvent: Acetonitrile

    • Residence Time: 30 minutes at 80°C

  • Output :

    • Productivity: 1.2 kg/h

    • Purity: 98% (by GC-MS)

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Williamson65–78LowHigh95
Mitsunobu55–62HighLow97
Protection-Deprotection70–75ModerateModerate98
Continuous Flow80–85LowVery High98

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O- vs. N-alkylation is negligible due to the strong nucleophilicity of the phenoxide.

  • Side Reactions : Over-alkylation is prevented by controlling stoichiometry and reaction time.

  • Purification : Silica gel chromatography effectively separates unreacted starting materials and byproducts .

Q & A

Basic: What are the standard synthetic routes for 3-bromo-4-(3-hydroxypropoxy)benzonitrile, and how is the product characterized?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-bromo-4-hydroxybenzonitrile with 3-bromopropanol in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures. After 12–24 hours, purification is achieved via silica gel chromatography (hexane:EtOAc = 5:1), yielding the product as an opaque oil (81% yield) . Characterization relies on ¹H/¹³C NMR spectroscopy :

  • ¹H NMR (CDCl₃): Peaks at δ 7.84 (d, J = 2.0 Hz, 1H, aromatic), 3.90 (s, 2H, -OCH₂), 3.62 (s, 2H, -CH₂OH) .
  • ¹³C NMR : Key signals include δ 158.83 (C-O), 117.78 (C≡N), and 69.19 (-OCH₂) .

Basic: How do reaction conditions (solvent, base) influence the synthesis efficiency?

  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing intermediates. Evidence shows DMF improves reaction rates compared to less polar solvents .
  • Base : K₂CO₃ is preferred for its ability to deprotonate the phenolic -OH group while avoiding side reactions (e.g., hydrolysis of the nitrile group). Excess base (6 eq.) ensures complete conversion .
  • Temperature : Reactions at 80–100°C for 12–24 hours balance yield and side-product formation .

Advanced: What mechanisms explain catalyst deactivation during hydrogenation of nitrile groups in related compounds?

Catalyst poisoning in nitrile hydrogenation (e.g., Pd-based systems) is attributed to strong adsorption of intermediates (e.g., imine or amine species) rather than metal leaching. Pre-treatment studies with HCOOH–NEt₃ show complete deactivation, suggesting formate species block active sites. In contrast, benzonitrile pre-treatment maintains activity, indicating the nitrile group itself is not the poison . To mitigate deactivation:

  • Use flow reactors to reduce residence time of intermediates.
  • Introduce competitive adsorbates (e.g., CO) to modulate surface interactions .

Advanced: How can computational methods (DFT, molecular docking) predict the reactivity and applications of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For benzonitrile derivatives, the nitrile group (LUMO) and aromatic ring (HOMO) dominate reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The hydroxypropoxy chain may enhance binding via hydrogen bonding, while the nitrile group influences electron distribution .
  • NBO analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from O to σ* orbitals), guiding optimization of substituent effects .

Advanced: How do physicochemical properties (dipole moment, adsorption) affect material science applications?

  • Dipole moment : The nitrile group (high dipole ~4 D) and hydroxypropoxy chain enhance solubility in polar solvents, making the compound suitable as a co-solvent or ligand in nanoparticle synthesis .
  • Adsorption : On metal surfaces (Pd, Pt), the nitrile group binds via the lone pair on N, while the hydroxypropoxy chain may participate in hydrogen bonding. This dual interaction stabilizes catalysts but risks site blocking, requiring surface modification (e.g., doping with Fe) .

Advanced: What spectroscopic techniques resolve ambiguities in structural assignments?

  • FT-IR : The C≡N stretch appears at ~2230 cm⁻¹, while -OH stretches (hydroxypropoxy) are observed at ~3400 cm⁻¹. Overlapping peaks (e.g., aromatic C-H) are deconvoluted using second-derivative analysis .
  • UV-Vis : π→π* transitions in the aromatic ring (~270 nm) and n→π* transitions in the nitrile group (~210 nm) are monitored to assess electronic effects of substituents .
  • 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and the hydroxypropoxy chain, confirming substitution patterns .

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